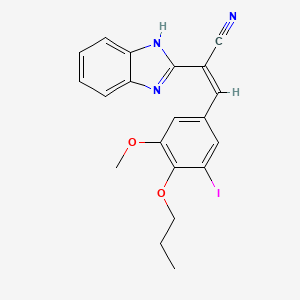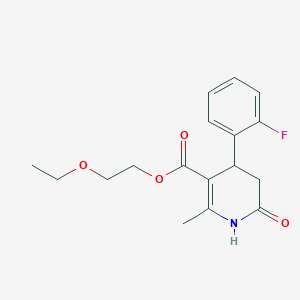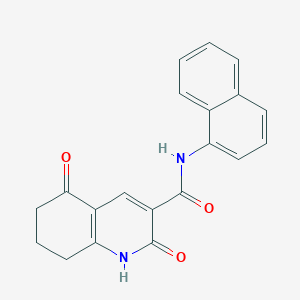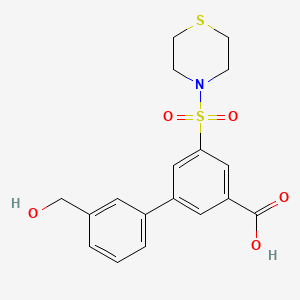
2-(1H-benzimidazol-2-yl)-3-(3-iodo-5-methoxy-4-propoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-(3-iodo-5-methoxy-4-propoxyphenyl)acrylonitrile is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3-iodo-5-methoxy-4-propoxyphenyl)acrylonitrile involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been found to specifically target and inhibit the activity of certain kinases and phosphatases, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells, inhibit angiogenesis or the formation of new blood vessels, and suppress the migration and invasion of cancer cells.
実験室実験の利点と制限
The advantages of using 2-(1H-benzimidazol-2-yl)-3-(3-iodo-5-methoxy-4-propoxyphenyl)acrylonitrile in lab experiments include its specificity and potency as an anticancer agent. It has also been found to have low toxicity in normal cells, making it a potential candidate for the development of new cancer drugs. However, the limitations of using this compound in lab experiments include its high cost and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research and development of 2-(1H-benzimidazol-2-yl)-3-(3-iodo-5-methoxy-4-propoxyphenyl)acrylonitrile. One possible direction is the further optimization of its chemical structure to improve its potency and selectivity as an anticancer agent. Another direction is the development of new drug delivery systems that can enhance its bioavailability and reduce its toxicity. Additionally, further studies are needed to determine its safety and efficacy in humans and its potential applications in other fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research, particularly in the development of new drugs for the treatment of cancer. Its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its possible applications in the future.
合成法
2-(1H-benzimidazol-2-yl)-3-(3-iodo-5-methoxy-4-propoxyphenyl)acrylonitrile is synthesized using a specific method that involves the reaction of 3-iodo-5-methoxy-4-propoxyphenylacetic acid with 1H-benzimidazole-2-amine and acrylonitrile. The reaction is carried out under specific conditions, and the resulting product is purified to obtain the final compound.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-(3-iodo-5-methoxy-4-propoxyphenyl)acrylonitrile has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to have potential as an anticancer agent, and studies have shown that it can inhibit the growth of cancer cells.
特性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-iodo-5-methoxy-4-propoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18IN3O2/c1-3-8-26-19-15(21)10-13(11-18(19)25-2)9-14(12-22)20-23-16-6-4-5-7-17(16)24-20/h4-7,9-11H,3,8H2,1-2H3,(H,23,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFTXASFZKNNCV-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C=C(C#N)C2=NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1I)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-butyl-1-[1-(6-methylpyridin-3-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5411936.png)
![1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-3-ol](/img/structure/B5411942.png)

![2-(3-chlorophenyl)-5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5411963.png)
![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-pyrrole-2-carboxamide](/img/structure/B5411974.png)
![ethyl 1-[3-(2-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5411983.png)


![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5411998.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5412002.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-3-(1H-indol-3-yl)propanamide](/img/structure/B5412005.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B5412007.png)
![5-(2-isopropoxypropanoyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5412019.png)
![2-(4-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5412026.png)